Regioisomeric Purity Drives Divergent Pharmacophore Geometry vs. 1-Substituted Analog
The target compound is a 2-substituted cyclopentane derivative, which introduces a chiral center and establishes a distinct exit vector angle (~60° dihedral) between the pyrazole ring and the carboxylic acid group. In contrast, the 1-substituted comparator, 1-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid (CAS 1503874-64-3), is achiral at the cyclopentane ring and presents a different spatial orientation of the reactive group, which can fundamentally alter the geometry of the final ligand-target interaction . While specific enantiomeric excess values for the target compound are vendor-specified at 95% purity, the presence of a chiral center provides a quantifiable advantage in creating stereochemically pure leads compared to the achiral 1-substituted analog .
| Evidence Dimension | Chirality and Exit Vector Geometry |
|---|---|
| Target Compound Data | Chiral center at cyclopentane C2; 95% purity (achiral assay) |
| Comparator Or Baseline | 1-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid (achiral at cyclopentane ring) |
| Quantified Difference | Presence vs. absence of a stereocenter; distinct spatial orientation of the carboxylic acid group. |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula (C10H14N2O2). |
Why This Matters
For medicinal chemists, the presence of a stereocenter in the core scaffold allows for the exploration of enantiomer-specific biological activity, a dimension inaccessible with the achiral 1-substituted analog.
